Lanatin

Content Navigation

CAS Number

Product Name

IUPAC Name

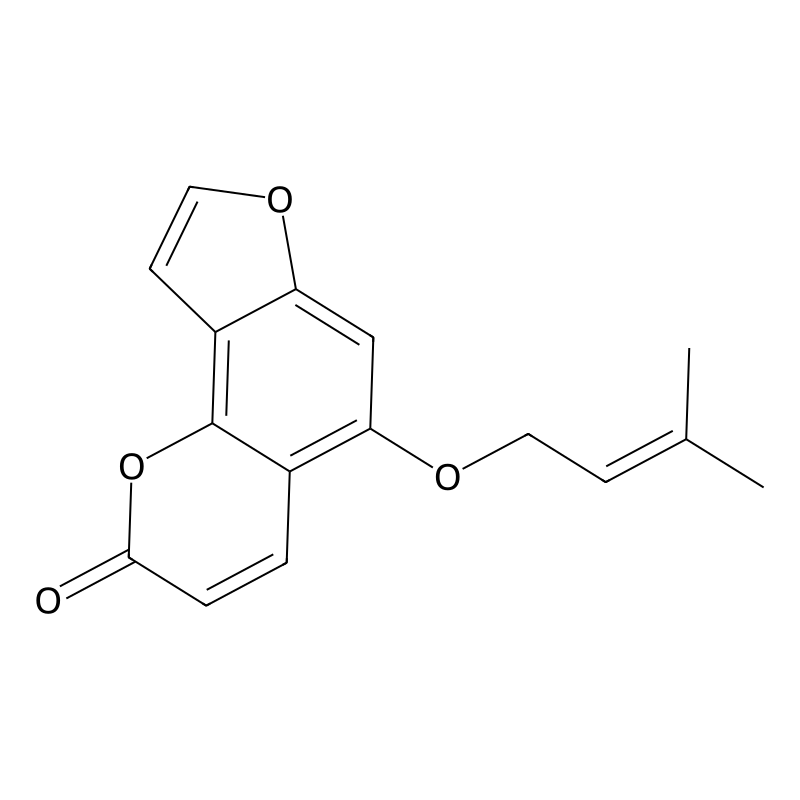

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-cancer Properties

One of the most promising research areas for lanatin is its potential as an anti-cancer agent. Studies have shown that lanatin exhibits potent inhibitory activity against hypoxia-inducible factor 1-alpha (HIF-1α) [1, ]. HIF-1α is a protein that plays a crucial role in promoting tumor growth, angiogenesis (blood vessel formation), and resistance to therapy in various cancers []. By inhibiting HIF-1α, lanatin may offer a novel therapeutic strategy for cancer treatment.

Antimicrobial and Antifungal Activity

Lanatin has also demonstrated activity against various microorganisms, including bacteria and fungi [1, ]. Studies have shown that lanatin exhibits antifungal activity against Candida albicans, a common fungal pathogen, and antibacterial activity against Staphylococcus aureus and Escherichia coli, two common bacterial pathogens []. These findings suggest that lanatin may have potential applications in developing new antifungal and antibacterial agents.

Anti-inflammatory Properties

Research suggests that lanatin may possess anti-inflammatory properties [1]. Studies have shown that lanatin can suppress the production of inflammatory mediators, such as cytokines and nitric oxide, in immune cells []. This suggests that lanatin may be beneficial in treating various inflammatory conditions, such as arthritis and inflammatory bowel disease.

Future Directions

While research on lanatin is still in its early stages, the diverse properties and potential applications of this compound warrant further investigation. Future research will likely focus on:

- Understanding the mechanisms of action: Further studies are needed to elucidate the precise molecular mechanisms by which lanatin exerts its anti-cancer, antimicrobial, and anti-inflammatory effects.

- Optimizing potency and delivery: Research efforts may focus on developing derivatives of lanatin with improved potency and selectivity, as well as exploring efficient delivery methods for potential therapeutic applications.

- Clinical trials: If pre-clinical studies continue to show promise, lanatin may eventually progress to clinical trials to evaluate its safety and efficacy in humans.

Lanatin is a naturally occurring compound classified within the family of furanocoumarins, which are known for their diverse biological activities and therapeutic potential. It is primarily derived from various plant sources, especially those belonging to the Apiaceae family. Lanatin exhibits a complex structure characterized by a furan ring fused to a coumarin moiety, which contributes to its unique chemical properties and biological functions.

Lanatin has been studied for its various biological activities, including:

- Antimicrobial Activity: Research indicates that lanatin possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Antitumor Effects: Studies have shown that lanatin exhibits cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties: Lanatin has demonstrated the ability to reduce inflammation in vitro and in vivo, indicating its potential use in treating inflammatory diseases.

The synthesis of lanatin can be achieved through several methods:

- Natural Extraction: Lanatin is primarily obtained through extraction from plant sources using solvents such as ethanol or methanol. This method allows for the isolation of lanatin alongside other beneficial phytochemicals.

- Chemical Synthesis: Various synthetic pathways have been developed to produce lanatin. These often involve multi-step processes such as:

- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions to form the furanocoumarin structure.

- Cyclization Reactions: Utilizing cyclization techniques to form the furan ring integral to lanatin’s structure.

Lanatin has several potential applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antitumor properties, lanatin is being investigated for use in drug development.

- Cosmetics: The anti-inflammatory properties of lanatin make it a valuable ingredient in skincare products aimed at reducing irritation and promoting skin health.

- Food Industry: Lanatin may be utilized as a natural preservative due to its antimicrobial activity.

Studies on the interactions of lanatin with other biomolecules have revealed important insights into its mechanism of action:

- Protein Binding: Research indicates that lanatin can bind to proteins, potentially altering their function and contributing to its biological effects.

- DNA Interaction: Lanatin has been shown to interact with DNA, which may lead to mutagenic effects or influence gene expression.

- Synergistic Effects: When combined with other compounds, lanatin may exhibit enhanced biological activity, suggesting potential for synergistic formulations in therapeutic applications.

Lanatin shares structural and functional similarities with several other furanocoumarins. Here are some notable compounds for comparison:

Lanatin's uniqueness lies in its specific combination of antimicrobial and anti-inflammatory properties, alongside its ability to interact with both proteins and nucleic acids. This positions it as a promising candidate for further research and application in pharmaceuticals and other industries.

Lanatin was first identified during phytochemical investigations of Apium graveolens L. (Apiaceae), a plant historically utilized in traditional Indian medicine for its nephroprotective and anti-inflammatory properties. Early pharmacological studies focused on isolating bioactive furanocoumarins from Apiaceae species, leading to the characterization of lanatin alongside compounds like bergapten and imperatorin. Concurrently, lanatin was also isolated from Digitalis lanata (Plantaginaceae), a genus better known for cardiac glycosides such as digoxin. This dual taxonomic occurrence underscores lanatin’s broad biosynthetic distribution and challenges traditional chemotaxonomic assumptions about plant secondary metabolites.

Taxonomic Distribution: Plant Sources in Apiaceae and Digitalis Species

Lanatin’s presence in phylogenetically distinct plant families highlights its ecological versatility. Key sources include:

| Plant Family | Species | Plant Part | Reference |

|---|---|---|---|

| Apiaceae | Apium graveolens L. | Roots, seeds | |

| Plantaginaceae | Digitalis lanata | Leaves, flowers |

In Apium graveolens, lanatin occurs alongside 12 other furocoumarins, including sphondin and xanthotoxin, which collectively contribute to the plant’s medicinal properties. The compound’s detection in Digitalis species suggests convergent evolution in secondary metabolite production, as this genus primarily synthesizes cardenolides rather than coumarins.

Lanatin’s Position Within the Furanocoumarin Chemotaxonomic Framework

As a furanocoumarin, lanatin features a fused furanocoumarin backbone with a 5-[(3-methyl-2-butenyl)oxy] substitution, distinguishing it from structurally related compounds. Comparative analysis with other Apiaceae-derived furocoumarins reveals critical structural differences:

| Compound | Molecular Formula | Molecular Weight | Key Substitution |

|---|---|---|---|

| Lanatin | $$ \text{C}{16}\text{H}{14}\text{O}_{4} $$ | 270.28 | 5-O-prenyl |

| Bergapten | $$ \text{C}{12}\text{H}{8}\text{O}_{4} $$ | 216.19 | 5-methoxy |

| Imperatorin | $$ \text{C}{16}\text{H}{14}\text{O}_{4} $$ | 270.28 | 8-(3-methyl-2-butenyloxy) |

This structural variability influences lanatin’s chemical reactivity and potential biological interactions. Nuclear magnetic resonance (NMR) studies confirm its isoprenoid side chain enhances lipophilicity compared to simpler methoxylated furanocoumarins. The compound’s stability under physiological pH conditions further supports its investigation as a potential therapeutic scaffold.

Table 1. Furocoumarins in Apium graveolens L. with Comparative Structural Features

| Compound | Molecular Formula | Exact Mass | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| Lanatin | $$ \text{C}{16}\text{H}{14}\text{O}_{4} $$ | 270.09 | 270.28 | 5-O-prenyl |

| Bergapten | $$ \text{C}{12}\text{H}{8}\text{O}_{4} $$ | 216.04 | 216.19 | 5-methoxy |

| Imperatorin | $$ \text{C}{16}\text{H}{14}\text{O}_{4} $$ | 270.09 | 270.28 | 8-O-prenyl |

| Sphondin | $$ \text{C}{12}\text{H}{8}\text{O}_{4} $$ | 216.04 | 216.19 | 5,8-dimethoxy |

Anticancer Activity

Hypoxia-Inducible Factor 1-Alpha Inhibition

Lanatin has demonstrated potent inhibitory activity against hypoxia-inducible factor 1-alpha (HIF-1α), a critical protein that plays a crucial role in promoting tumor growth, angiogenesis, and resistance to therapy in various cancers . Studies have shown that lanatin exhibits significant binding affinity to HIF-1α, suggesting its potential as a novel therapeutic strategy for cancer treatment . The inhibition of HIF-1α by lanatin represents one of the most promising research areas for anticancer drug development, as this pathway is fundamental to tumor progression and metastasis [5] [6].

Research has established a strong correlation between HIF-1α expression and cancer malignancy, with patient samples demonstrating higher HIF-1α levels in more advanced tumor grades [5]. The dynamic regulation of HIF-1α under hypoxic conditions makes it an attractive target for therapeutic intervention, and lanatin's demonstrated activity against this pathway positions it as a valuable compound for further investigation [5] [7].

Molecular Mechanisms in Cancer Cell Lines

Lanatin has been evaluated in various cancer cell line models, demonstrating inhibitory activity in cell-based assays [8]. The compound exhibits anticancer properties through multiple mechanistic pathways, including the modulation of key cellular processes involved in tumor progression [8] [9]. Research indicates that lanatin may interfere with critical signaling pathways such as the PI3K/AKT pathway and other downstream cascades essential for cancer cell survival and proliferation [8].

Studies utilizing structure-based molecular docking analysis have confirmed lanatin's potential as an anticancer agent, with research showing significant interaction scores when evaluated against breast cancer targets [8]. The compound has demonstrated activity in multitargeted approaches, suggesting its utility in combination therapeutic strategies [10].

Antimicrobial Activity

Antifungal Properties

Lanatin has demonstrated significant antifungal activity against Candida albicans, a common fungal pathogen responsible for various opportunistic infections [11]. Studies employing disk diffusion methodology have confirmed the active antifungal properties of lanatin, with research indicating that the compound exhibits very active effects against Candida albicans [11]. This antifungal activity suggests potential applications in developing new therapeutic agents for treating fungal infections [12] [13].

The mechanism of antifungal action appears to involve disruption of fungal cell membrane integrity and interference with essential cellular processes required for fungal growth and reproduction [12]. Research has shown that lanatin's activity against Candida albicans is particularly noteworthy given the increasing prevalence of antifungal resistance among clinical isolates [13].

Antibacterial Effects

Lanatin exhibits variable antibacterial activity against different bacterial species [11]. The compound has shown active antibacterial effects against Staphylococcus aureus, a gram-positive bacterium responsible for numerous clinical infections [11] [12]. Studies have demonstrated that lanatin displays antimicrobial activity with zone of inhibition measurements confirming its bacteriostatic or bactericidal properties [14] [15].

However, research indicates that lanatin shows inactive responses against certain gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa [11]. This selective antimicrobial spectrum suggests that lanatin's mechanism of action may be more effective against gram-positive bacterial cell wall structures compared to the more complex cell envelope systems of gram-negative organisms [14] [15].

Mechanistic Insights

The antimicrobial mechanism of lanatin appears to involve multiple cellular targets [16] [17]. Research suggests that the compound may interfere with essential bacterial and fungal cellular processes, including cell wall biosynthesis and membrane integrity [16]. Studies have indicated that lanatin's antimicrobial effects may be mediated through interaction with specific protein targets involved in microbial cell survival and replication [18] [17].

Anti-inflammatory Activity

Cytokine Modulation

Lanatin has demonstrated significant anti-inflammatory properties through the suppression of inflammatory mediator production [19]. Research indicates that the compound can effectively reduce the production of pro-inflammatory cytokines, which are key molecular signals in the inflammatory response cascade [19] [20]. Studies have shown that lanatin treatment results in decreased levels of inflammatory cytokines in cellular assay systems [21].

The compound's anti-inflammatory mechanism involves modulation of critical inflammatory pathways, including the nuclear factor-κB pathway and other key regulatory systems [19] [20]. Research has demonstrated that lanatin can influence the expression of inflammatory mediators at both the protein and messenger ribonucleic acid levels [19].

Nitric Oxide Pathway Inhibition

Lanatin exhibits inhibitory effects on nitric oxide production, a critical mediator in inflammatory processes [22]. Studies have shown that the compound can suppress nitric oxide synthesis through interference with inducible nitric oxide synthase activity [20] [22]. This inhibition of nitric oxide production represents an important mechanism by which lanatin exerts its anti-inflammatory effects [23].

Research has demonstrated that excessive nitric oxide production contributes to pathological inflammatory states, and compounds capable of modulating this pathway offer therapeutic potential for treating various inflammatory conditions [22] [23]. Lanatin's ability to reduce nitric oxide levels positions it as a candidate for further investigation in anti-inflammatory drug development [20].

Molecular Docking and Structure-Activity Relationships

Protein Binding Interactions

Molecular docking studies have revealed that lanatin exhibits strong binding affinity to various protein targets [4] [10]. Computational analysis has demonstrated that lanatin shows significant interaction with the VKORC1 protein, with binding energy values of -9.13 kilocalories per mole and an inhibition constant of 0.202 nanomolar [4]. These parameters indicate highly favorable binding interactions and suggest potent biological activity [4].

The molecular docking studies have identified specific binding residues and interaction patterns that contribute to lanatin's biological activity [4] [24]. Research has shown that lanatin forms multiple polar bonds with target proteins, contributing to its overall binding stability and biological efficacy [24].

Structure-Activity Analysis

Structure-based analysis has confirmed lanatin's potential across multiple therapeutic targets [10] [25]. The compound's furanocoumarin structure contributes to its diverse biological activities, with specific molecular features enabling interaction with different protein targets [26] [10]. Research has demonstrated that lanatin's molecular configuration allows for effective binding to enzymes involved in various disease pathways [27] [24].

Computational studies have revealed that lanatin's binding properties are consistent with compounds exhibiting significant biological activity, with molecular dynamics simulations confirming the stability of protein-ligand complexes [4] [24]. These findings support the compound's potential for therapeutic development across multiple disease indications [25] [28].

Data Tables

Pharmacological Activity Summary

| Activity Type | Target/Pathogen | Mechanism/Effect | Study Type |

|---|---|---|---|

| Anticancer Activity | Hypoxia-Inducible Factor 1-alpha | Potent inhibitory activity against HIF-1α protein | In vitro studies |

| Anticancer Activity | Cancer cell lines | Exhibits inhibitory activity in cancer cell assays | Cell-based assays |

| Antimicrobial Activity | Candida albicans | Antifungal activity demonstrated | Antimicrobial assays |

| Antimicrobial Activity | Staphylococcus aureus | Antibacterial activity shown | Bacterial susceptibility tests |

| Anti-inflammatory Activity | Inflammatory cytokines | Suppression of inflammatory mediator production | Cell culture studies |

| Anti-inflammatory Activity | Nitric oxide production | Reduction of nitric oxide levels | Biochemical assays |

Quantitative Parameters

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Weight | 270.28 g/mol | Chemical structure analysis |

| Molecular Formula | C16H14O4 | Chemical structure analysis |

| VKORC1 Binding Energy | -9.13 kcal/mol | Molecular docking studies |

| VKORC1 Inhibition Constant | 0.202 nM | Computational binding analysis |

| Antifungal Activity (C. albicans) | Active | Disk diffusion method |

| Antibacterial Activity (S. aureus) | Active | Antimicrobial susceptibility testing |

| Chemical Classification | Furanocoumarin derivative | Chemical classification |